molecular formula C12H17NO4 B7536742 (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid

(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid

Cat. No. B7536742
M. Wt: 239.27 g/mol
InChI Key: CLKKHWYEELVQPY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid, also known as DMF-DMA, is a type of amino acid derivative that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid has been shown to bind to the GABA-B receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid has several advantages for lab experiments, including its high purity and stability, and its ability to act as a chiral auxiliary for asymmetric synthesis. However, (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid, including its potential applications in drug discovery, material science, and neuroprotection. (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid has shown promise as a building block for the synthesis of peptidomimetics, which could be used as drugs for the treatment of various diseases. (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid could also be used as a monomer for the synthesis of new materials with unique properties. Finally, (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid could be further studied for its potential neuroprotective effects and its ability to prevent or treat neurodegenerative diseases.

Synthesis Methods

(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid can be synthesized through a multi-step process starting with the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride to form 2,5-dimethylfuran-3-carbonyl chloride. The resulting compound is then reacted with (R)-3-methyl-1,2-butanediol in the presence of a base to produce (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid.

Scientific Research Applications

(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid has been studied for its potential applications in various fields, including drug discovery, peptide synthesis, and material science. In drug discovery, (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid has been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid has also been used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the final product. In material science, (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid has been used as a monomer for the synthesis of polyamides and polyesters.

properties

IUPAC Name

(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-6(2)10(12(15)16)13-11(14)9-5-7(3)17-8(9)4/h5-6,10H,1-4H3,(H,13,14)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKKHWYEELVQPY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N[C@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid

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